Cas no 2680836-11-5 (benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate)

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate structure
2680836-11-5 structure
商品名:benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
CAS番号:2680836-11-5
MF:C13H16F3NO3
メガワット:291.266254425049
CID:5636311
PubChem ID:165933997

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680836-11-5
    • benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
    • EN300-28288399
    • インチ: 1S/C13H16F3NO3/c1-12(2,10(18)13(14,15)16)17-11(19)20-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,17,19)
    • InChIKey: KJPSOUQWXGVWAF-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C(C)(C)NC(=O)OCC1C=CC=CC=1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 291.10822786g/mol
  • どういたいしつりょう: 291.10822786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 58.6Ų

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28288399-10.0g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
10.0g
$6020.0 2025-03-19
Enamine
EN300-28288399-2.5g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
2.5g
$2745.0 2025-03-19
Enamine
EN300-28288399-5.0g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
5.0g
$4060.0 2025-03-19
Enamine
EN300-28288399-0.1g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
0.1g
$1232.0 2025-03-19
Enamine
EN300-28288399-5g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5
5g
$4060.0 2023-09-08
Enamine
EN300-28288399-0.25g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
0.25g
$1288.0 2025-03-19
Enamine
EN300-28288399-0.5g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
0.5g
$1344.0 2025-03-19
Enamine
EN300-28288399-1.0g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
1.0g
$1400.0 2025-03-19
Enamine
EN300-28288399-1g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5
1g
$1400.0 2023-09-08
Enamine
EN300-28288399-0.05g
benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate
2680836-11-5 95.0%
0.05g
$1176.0 2025-03-19

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate 関連文献

benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamateに関する追加情報

Research Briefing on Benzyl N-(4,4,4-Trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate (CAS: 2680836-11-5)

Benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate (CAS: 2680836-11-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl and hydroxy functional groups, has shown potential in various applications, including drug synthesis and medicinal chemistry. Recent studies have explored its utility as a building block for novel therapeutics, particularly in the development of enzyme inhibitors and prodrugs.

The synthesis of benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate involves multi-step organic reactions, often starting from commercially available trifluoromethylated precursors. Key steps include the introduction of the carbamate moiety and subsequent functionalization to achieve the desired stereochemistry. Researchers have optimized these synthetic routes to improve yield and purity, which is critical for its application in high-value pharmaceutical intermediates.

Recent publications highlight the compound's role in the development of protease inhibitors, leveraging its unique structural features to enhance binding affinity and selectivity. For instance, a 2023 study demonstrated its incorporation into a series of HIV-1 protease inhibitors, where the trifluoromethyl group contributed to improved metabolic stability and pharmacokinetic profiles. These findings underscore the compound's potential in addressing drug resistance challenges in antiviral therapies.

In addition to its therapeutic applications, benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate has been investigated as a chiral auxiliary in asymmetric synthesis. Its ability to induce stereoselectivity in carbon-carbon bond-forming reactions has made it a valuable tool for constructing complex molecular architectures. This versatility positions it as a key player in both academic and industrial research settings.

Future research directions for this compound include exploring its utility in targeted drug delivery systems and its potential as a scaffold for covalent inhibitors. Given the growing interest in fluorine-containing pharmaceuticals, further studies on its metabolic fate and toxicity profile will be essential to fully realize its clinical potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in advancing these applications.

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